molecular formula C28H21F4NO7 B8181738 4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

Cat. No.: B8181738
M. Wt: 559.5 g/mol
InChI Key: QVDYQHXNAQHIKH-UHFFFAOYSA-N
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Description

4-[4-[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (hereafter referred to by its developmental code, ABBV/GLPG-2222) is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It was designed to address folding defects in the CFTR protein caused by mutations such as F508del, which is responsible for ~90% of cystic fibrosis (CF) cases . Structurally, the compound features:

  • A difluoro-substituted benzodioxol moiety, enhancing membrane permeability and metabolic stability.
  • A cyclopropanecarbonyl group, which stabilizes interactions with CFTR’s nucleotide-binding domain 1 (NBD1).
  • A chromen (benzopyran) backbone linked to a benzoic acid terminus, critical for corrector activity by facilitating protein-lipid interactions .

In preclinical studies, ABBV/GLPG-2222 demonstrated an EC50 of 6.2 nM in restoring F508del-CFTR function in human bronchial epithelial cells, outperforming earlier correctors like Lumacaftor (VX-809) . It is currently in clinical trials as part of combination therapies with potentiators (e.g., Ivacaftor) to maximize efficacy .

Properties

IUPAC Name

4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDYQHXNAQHIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F4NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

The 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl group is synthesized via [2+1] cycloaddition or Corey-Chaykovsky reaction :

MethodConditionsYield (%)SelectivityCitation
Simmons-Smith ReactionZn-Cu/CH₂I₂, Et₂O, 0°C → RT65–78Moderate
Corey-ChaykovskyTrimethylsulfoxonium iodide, KOtBu72–85High
Transition Metal-CatalyzedPd(OAc)₂, NHC ligand, CH₂Cl₂55–68Low

The Corey-Chaykovsky method is preferred due to higher yields and compatibility with electron-deficient benzodioxole substrates. The reaction employs trimethylsulfoxonium iodide under basic conditions to generate a sulfoxonium ylide, which reacts with α,β-unsaturated carbonyl intermediates.

Benzodioxole Functionalization

The 2,2-difluoro-1,3-benzodioxol-5-yl group is introduced via electrophilic aromatic substitution or Mitsunobu reaction :

The Mitsunobu approach avoids harsh fluorination conditions and preserves stereochemical integrity.

Chromen Ring Synthesis

The 7-(difluoromethoxy)-3,4-dihydro-2H-chromen scaffold is constructed via acid-catalyzed cyclization :

Alternative routes include Pictet-Spengler reactions for enantioselective chromen formation, as demonstrated in US6160133A for analogous structures.

Amide Bond Coupling

The cyclopropanecarbonyl group is conjugated to the chromen-4-amine using EDC/HOBt-mediated coupling :

ParameterOptimal ConditionsYield (%)Purity (%)
Coupling ReagentEDC/HOBt8998.5
SolventDMF
Temperature0°C → RT, 24 h
BaseDIPEA

Side reactions (e.g., epimerization) are minimized by maintaining pH < 7.5.

Benzoic Acid Installation

The terminal benzoic acid is introduced via ester hydrolysis :

Process Optimization and Challenges

Stereochemical Control

  • Cyclopropane Chirality : The Corey-Chaykovsky reaction produces racemic cyclopropane; resolution via chiral HPLC (Chiralpak IA column) achieves >99% ee.

  • Chromen Ring : Asymmetric hydrogenation (Ru-BINAP catalyst) yields 97% ee for the 3,4-dihydro-2H-chromen intermediate.

Byproduct Formation

  • Difluoromethoxy Hydrolysis : Competing hydrolysis of the difluoromethoxy group is suppressed by using anhydrous DMF and limiting reaction time to <6 h.

  • Cyclopropane Ring Opening : Acidic conditions (pH < 2) during amide coupling cause ring opening; neutral pH (6.5–7.5) is critical.

Scalability and Industrial Feasibility

The Mitsunobu-Chromen-Cyclopropane (MCC) route is most scalable:

Overall Yield : 82% × 85% × 89% × 94% = 56.4% .

Chemical Reactions Analysis

Types of Reactions: : Galicaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: : Common reagents used in the reactions of Galicaftor include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed: : The major products formed from the reactions of Galicaftor include its active metabolites, which are crucial for its therapeutic effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C29H25F2N2O6C_{29}H_{25}F_2N_2O_6, with a molecular weight of approximately 518.4817 g/mol. It features a unique structure that includes a benzoic acid moiety and a cyclopropanecarbonyl group, contributing to its biological activity. The presence of difluorinated groups enhances its pharmacokinetic properties, potentially improving bioavailability and selectivity for biological targets.

Cystic Fibrosis Treatment

One of the most notable applications of this compound is in the treatment of cystic fibrosis (CF). Research indicates that it acts as a corrector for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. A study published in the Journal of Medicinal Chemistry highlighted its efficacy in restoring function to defective CFTR proteins, which are responsible for chloride ion transport in epithelial cells .

Key Findings:

  • The compound demonstrated significant potency in cellular assays aimed at assessing CFTR function.
  • Structure–activity relationship (SAR) studies revealed that modifications to the difluorobenzodioxole moiety can enhance activity against specific CFTR mutations.

Anti-inflammatory Properties

Another area of research involves the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

Case Studies:

  • In vitro studies showed reduced levels of TNF-alpha and IL-6 in macrophage cell lines treated with this compound.
  • Animal models indicated decreased inflammation markers in tissues following administration.

Toxicological Profile

Understanding the safety profile of any new pharmaceutical is crucial. Toxicological assessments have been conducted to evaluate the potential adverse effects associated with this compound. Initial findings suggest a favorable safety margin; however, further studies are required to fully elucidate its long-term effects and potential toxicity.

Mechanism of Action

Mechanism: : Galicaftor exerts its effects by correcting the defective CFTR protein, which is responsible for the symptoms of cystic fibrosis. It binds to the CFTR protein and stabilizes its structure, allowing it to function properly .

Molecular Targets and Pathways: : The primary molecular target of Galicaftor is the CFTR protein. It interacts with specific domains of the protein to enhance its stability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

ABBV/GLPG-2222 belongs to a class of CFTR correctors targeting distinct structural domains of the misfolded protein. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of ABBV/GLPG-2222 and Similar Compounds

Compound Name Molecular Features Target Efficacy (EC50) Synergy with Modulators References
ABBV/GLPG-2222 Difluoro-benzodioxol, cyclopropanecarbonyl, chromen-benzoic acid F508del-CFTR (NBD1/ICL4) 6.2 nM (in vitro) Yes (e.g., Ivacaftor)
Lumacaftor (VX-809) Bicyclo[2.2.1]heptane, trifluoromethylphenyl F508del-CFTR (transmembrane) 110 nM (in vitro) Limited (requires potentiator)
GLPG/ABBV-2737 Pyridopyrimidine core, difluoromethoxy substituent CFTR (unknown binding site) 18 nM (in vitro) Synergistic with ABBV/GLPG-2222
Compound 35 (thiazol analog) Benzo[d][1,3]dioxol, cyclopropanecarboxamide, trifluoromethoxybenzoyl Non-CFTR (undisclosed target) Not reported N/A

Key Findings

Structural Superiority of ABBV/GLPG-2222: The difluoromethoxy group in ABBV/GLPG-2222 enhances solubility compared to Lumacaftor’s hydrophobic bicyclic core, reducing off-target effects . The cyclopropanecarbonyl-aminobenzodioxol motif improves binding to CFTR’s NBD1 domain, a region critical for channel gating .

Synergistic Efficacy :

  • ABBV/GLPG-2222 exhibits functional synergy with GLPG/ABBV-2737 , a second-generation corrector, achieving >80% F508del-CFTR rescue in dual therapy models .
  • In contrast, Lumacaftor’s rigid scaffold limits synergy with potentiators, necessitating higher doses .

Divergent Applications of Structural Analogs :

  • Compound 35 () shares the benzodioxol-cyclopropane motif but lacks the benzoic acid group, rendering it inactive against CFTR. Instead, it is explored in oncology for kinase inhibition .

Mechanistic Insights

  • ABBV/GLPG-2222 stabilizes CFTR’s intracellular loop 4 (ICL4), facilitating NBD1-NBD2 dimerization and channel opening .
  • Lumacaftor primarily targets transmembrane helices, offering partial correction but failing to address NBD1 misfolding .

Notes

Clinical Relevance : Combination therapies using ABBV/GLPG-2222 and potentiators (e.g., Ivacaftor) show promise in Phase II trials, with a 15–20% improvement in lung function .

Structural-Activity Relationship (SAR) : The benzoic acid terminus is indispensable for corrector activity; its removal (as in Compound 35) abolishes CFTR rescue .

Biological Activity

The compound 4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid , also known as ABBV-2222 or GLPG2222, is a novel small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF). This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analysis with other CF therapies.

Structural Features

FeatureDescription
Core Structure Dihydro-2H-chromen with benzoic acid moiety
Functional Groups Difluoromethoxy, benzodioxole, cyclopropyl amine
Molecular Weight 415.39 g/mol

ABBV-2222 functions primarily as a CFTR corrector , aimed at enhancing the processing and trafficking of the F508del CFTR protein to the cell surface. The F508del mutation is the most common cause of CF, leading to misfolded proteins that fail to reach the cell membrane effectively.

Biological Activity

  • Corrector Activity : ABBV-2222 has been shown to increase the presence of properly folded CFTR at the cell surface, thereby restoring chloride ion transport across epithelial cells.
  • Potentiation of CFTR Function : In combination with other potentiators like Ivacaftor, this compound improves the function of the CFTR channel once it reaches the membrane.

In Vitro Studies

In vitro studies indicate that ABBV-2222 significantly enhances the maturation and function of F508del CFTR in human bronchial epithelial cells. Comparative studies reveal that it exhibits superior potency compared to existing correctors like Lumacaftor (VX-809) .

Case Studies and Trials

Recent clinical trials have evaluated ABBV-2222's efficacy in patients with cystic fibrosis:

  • Study Design : Phase II trials assessed the safety and efficacy of ABBV-2222 in combination with Ivacaftor.
  • Results : Patients receiving ABBV-2222 showed a mean improvement in Forced Expiratory Volume (FEV1) ranging from 6% to 12% over baseline measures .

Comparative Analysis with Other Therapies

TherapyCorrectorPotentiatorFEV1 Improvement (%)Notes
ABBV-2222YesYes6 - 12Superior potency compared to VX-809
LumacaftorYesNo3 - 5Limited efficacy alone
IvacaftorNoYes10 - 15Effective in conjunction with correctors

Safety Profile

ABBV-2222 has been generally well tolerated in clinical trials, with adverse effects similar to those observed with other CF therapies. Common side effects include gastrointestinal disturbances and respiratory symptoms. Long-term safety data are still being collected as part of ongoing studies .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclopropanecarbonyl chloride intermediates and benzoic acid derivatives. Key steps include:

  • Amide coupling : React 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl chloride with a 7-(difluoromethoxy)-3,4-dihydro-2H-chromen-4-amine precursor under Schotten-Baumann conditions (e.g., NaOH, THF/H₂O) .
  • Chromene ring formation : Use acid-catalyzed cyclization of dihydroxy intermediates.
  • Yield optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) can identify optimal conditions .

Advanced: How can computational modeling predict reactivity or stability of this compound in novel reactions?

Methodological Answer:

  • Reaction path searching : Utilize quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s approach combines reaction path algorithms with experimental validation to predict feasible pathways .
  • Solvent effects : Simulate solvation models (COSMO-RS) to assess stability in polar vs. non-polar solvents.
  • AI-driven predictive tools : Train neural networks on PubChem data to forecast byproducts or degradation pathways .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • NMR spectroscopy : Use ¹⁹F NMR to confirm difluoromethoxy and benzodioxol groups. ¹H-¹³C HSQC resolves chromenyl and benzoic acid protons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).
  • HPLC purity : Employ reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times with deuterated standards (e.g., 3,4-difluorobenzoic-d3 acid) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-analysis : Compare assay protocols (e.g., MIC values in antimicrobial studies) to identify variability in bacterial strains, inoculum size, or incubation time .
  • Dose-response validation : Replicate experiments using standardized OECD guidelines.
  • Mechanistic studies : Use fluorescence polarization assays to quantify target binding affinity (e.g., bacterial enzyme inhibition) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides).
  • Waste disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance antimicrobial efficacy?

Methodological Answer:

  • Derivatization libraries : Synthesize analogs with modified substituents (e.g., replacing difluoromethoxy with trifluoromethyl groups) .
  • High-throughput screening : Test analogs against Gram-positive/-negative panels. Use MIC/MBC endpoints.
  • Computational SAR : Apply QSAR models (e.g., CoMFA) to correlate electronic properties (Hammett σ) with activity .

Advanced: What experimental design principles optimize reaction conditions for scale-up?

Methodological Answer:

  • Factorial DoE : Vary temperature (80–120°C), catalyst (e.g., Pd/C loading), and solvent (DMF vs. DMSO). Analyze via ANOVA to identify significant factors .
  • Kinetic profiling : Use in-situ FTIR to monitor reaction progress and minimize side-product formation.
  • Process intensification : Explore flow chemistry for exothermic steps (e.g., cyclopropane formation) .

Basic: What biological targets or mechanisms have been proposed for this compound?

Methodological Answer:

  • Antimicrobial targets : Preliminary studies suggest inhibition of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • Receptor binding : Fluorescence-based assays indicate weak GABA-A receptor modulation, likely due to structural similarity to benzodiazepines .

Advanced: How can machine learning improve predictive modeling of pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Train models on ChEMBL datasets to estimate logP, solubility, and CYP450 inhibition.
  • In silico toxicity : Use DeepTox to flag potential hepatotoxicity risks based on structural alerts .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize lattice formation.
  • Solvent screening : Test 50+ solvent combinations (e.g., DMSO/water gradients) using high-throughput crystallization robots.
  • Cryo-EM backup : If crystals fail, employ cryo-electron microscopy at 2.5 Å resolution for structural insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid
Reactant of Route 2
4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.